5-(Phenylmethoxy)-D-norvaline
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Overview
Description
5-(Phenylmethoxy)-D-norvaline is an organic compound that belongs to the class of amino acids It is characterized by the presence of a phenylmethoxy group attached to the D-norvaline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylmethoxy)-D-norvaline typically involves the protection of the amino group of D-norvaline, followed by the introduction of the phenylmethoxy group. One common method involves the use of benzyl bromide as the phenylmethoxy source. The reaction is carried out in the presence of a base such as sodium hydride in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Phenylmethoxy)-D-norvaline can undergo various chemical reactions, including:
Oxidation: The phenylmethoxy group can be oxidized to form corresponding phenylmethoxy derivatives.
Reduction: The compound can be reduced to remove the phenylmethoxy group, yielding D-norvaline.
Substitution: The phenylmethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Phenylmethoxy derivatives with oxidized functional groups.
Reduction: D-norvaline.
Substitution: Compounds with new functional groups replacing the phenylmethoxy group.
Scientific Research Applications
5-(Phenylmethoxy)-D-norvaline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Phenylmethoxy)-D-norvaline involves its interaction with specific molecular targets. The phenylmethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
5-(Methoxy)-D-norvaline: Similar structure but with a methoxy group instead of a phenylmethoxy group.
5-(Ethoxy)-D-norvaline: Contains an ethoxy group instead of a phenylmethoxy group.
5-(Phenyl)-D-norvaline: Lacks the methoxy group, having only a phenyl group attached.
Uniqueness
5-(Phenylmethoxy)-D-norvaline is unique due to the presence of both phenyl and methoxy groups, which can influence its chemical reactivity and biological activity. This dual functionality can provide distinct advantages in specific applications, such as enhanced binding affinity and selectivity in biological systems.
Properties
IUPAC Name |
(2R)-2-amino-5-phenylmethoxypentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c13-11(12(14)15)7-4-8-16-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,13H2,(H,14,15)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQHBPGMXDWMAZ-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COCCC[C@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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